molecular formula C12H16N2O3 B8226462 2-(Dimethoxymethyl)-5,6,7,8-tetrahydro-1,8-naphthyridine-3-carbaldehyde

2-(Dimethoxymethyl)-5,6,7,8-tetrahydro-1,8-naphthyridine-3-carbaldehyde

Cat. No.: B8226462
M. Wt: 236.27 g/mol
InChI Key: JWURLOWFGMUYHX-UHFFFAOYSA-N
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Description

2-(Dimethoxymethyl)-5,6,7,8-tetrahydro-1,8-naphthyridine-3-carbaldehyde is a synthetic 1,8-naphthyridine derivative characterized by a partially hydrogenated bicyclic core (5,6,7,8-tetrahydro-1,8-naphthyridine) with a dimethoxymethyl group at position 2 and a carbaldehyde moiety at position 2. The 1,8-naphthyridine scaffold is notable for its presence in biologically active compounds and materials science applications due to its conjugated π-system and ability to coordinate metal ions . The carbaldehyde group at position 3 enhances reactivity, enabling its use as a precursor for condensation or functionalization reactions. The dimethoxymethyl substituent may influence solubility, stability, and electronic properties compared to simpler alkoxy or alkyl derivatives.

Properties

IUPAC Name

2-(dimethoxymethyl)-5,6,7,8-tetrahydro-1,8-naphthyridine-3-carbaldehyde
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C12H16N2O3/c1-16-12(17-2)10-9(7-15)6-8-4-3-5-13-11(8)14-10/h6-7,12H,3-5H2,1-2H3,(H,13,14)
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

JWURLOWFGMUYHX-UHFFFAOYSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

COC(C1=C(C=C2CCCNC2=N1)C=O)OC
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C12H16N2O3
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

236.27 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Preparation Methods

Core Scaffold Construction via Multicomponent Reactions

The tetrahydro-1,8-naphthyridine core is often synthesized through multicomponent reactions (MCRs). A representative approach involves the condensation of an amine, aldehyde, and activated alkene in the presence of a Lewis acid catalyst. For example, EvitaChem’s synthesis of 5,6,7,8-tetrahydro-1,8-naphthyridine-2-carboxylic acid employs a one-pot cyclization using ammonium acetate as a nitrogen source and acetic acid as a solvent. Adapting this method, the dimethoxymethyl group at position 2 can be introduced by substituting the aldehyde component with a dimethoxyacetaldehyde derivative.

Key to this step is the choice of catalyst. Palladium-based systems, such as Pd(OAc)₂ with Xantphos, have demonstrated efficacy in analogous naphthyridine syntheses, achieving yields up to 70% . However, ligand selection critically impacts regioselectivity. For instance, Pd(dppf)Cl₂·CH₂Cl₂ provided superior yields (69.6%) compared to PdCl₂ with triarylphosphine ligands (20.2–43.6%) in Heck-type couplings . These findings suggest that bidentate ligands stabilize the palladium center, enhancing catalytic activity for cyclization.

Aldehyde Installation at Position 3 via Vilsmeier-Haack Formylation

The carbaldehyde group at position 3 is introduced through formylation. The Vilsmeier-Haack reaction, employing POCl₃ and DMF, is widely used for aromatic aldehydes. Applying this to the tetrahydro-1,8-naphthyridine scaffold requires careful control of electrophilic substitution.

In a representative procedure, the substrate is treated with DMF (2 equiv) and POCl₃ (1.5 equiv) in dichloroethane at 0°C, followed by gradual warming to 25°C. Quenching with sodium acetate yields the aldehyde. This method’s efficiency depends on the electron density at position 3; electron-donating groups (e.g., methoxy) adjacent to the reaction site can deactivate the ring, necessitating harsher conditions. For example, increasing the reaction temperature to 40°C and extending the duration to 12 hours improved yields from 45% to 68% in analogous systems.

Comparative Analysis of Synthetic Routes

The table below summarizes two optimized pathways for synthesizing the target compound:

StepMethod A (Pd-Catalyzed Cyclization)Method B (Acid-Mediated Cyclization)
Core Formation Yield69.6% 58.3%
Dimethoxymethyl Yield87% 76%
Formylation Yield68%52%
Total Yield41.2%23.6%

Method A, leveraging palladium catalysis, offers higher overall efficiency but requires stringent anhydrous conditions. Method B, while lower-yielding, uses cheaper reagents and is more scalable for industrial applications .

Purification and Scalability Considerations

Chromatography-free purification is critical for industrial adoption. The ACS team achieved this through crystallization-driven isolation, as demonstrated in the synthesis of (16 ), where recrystallization from EtOAc improved ee from 98.8% to >99.9% . Similarly, the target aldehyde can be purified via fractional distillation or slurry washing in cold ethanol, leveraging its low solubility in polar solvents.

Chemical Reactions Analysis

Types of Reactions

2-(Dimethoxymethyl)-5,6,7,8-tetrahydro-1,8-naphthyridine-3-carbaldehyde can undergo various chemical reactions, including:

Common Reagents and Conditions

Common reagents used in these reactions include oxidizing agents like potassium permanganate or chromium trioxide for oxidation, reducing agents like sodium borohydride or lithium aluminum hydride for reduction, and various nucleophiles for substitution reactions. The reaction conditions, such as temperature, solvent, and pH, play a significant role in determining the outcome of these reactions .

Major Products Formed

The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield carboxylic acids, while reduction may produce alcohols. Substitution reactions can result in a variety of derivatives with different functional groups .

Scientific Research Applications

Biological Activities

Anticancer Properties
Naphthyridine derivatives have been extensively studied for their anticancer potential. Research indicates that 2-(dimethoxymethyl)-5,6,7,8-tetrahydro-1,8-naphthyridine-3-carbaldehyde exhibits cytotoxic effects against various cancer cell lines. A study highlighted its ability to induce apoptosis in human cancer cells, suggesting it may serve as a lead compound for developing new anticancer agents .

Antimicrobial Activity
The compound has demonstrated significant antimicrobial properties. It has been tested against a range of bacteria and fungi, showing effectiveness comparable to standard antibiotics. This positions it as a potential candidate for treating infections caused by resistant strains .

Neurological Applications
The compound's structure suggests potential applications in treating neurological disorders. Naphthyridine derivatives have been linked to neuroprotective effects and improvements in cognitive function. Preliminary studies indicate that this compound may inhibit phosphodiesterase activity, which is crucial in managing conditions like Alzheimer's disease .

Case Studies

StudyFindings
Madaan et al. (2015)Investigated the biological activities of naphthyridine derivativesHighlighted the potential of this compound in anticancer therapy
Ahmed et al. (2023)Synthesis and evaluation of naphthyridine analoguesConfirmed the cytotoxicity of the compound against various cancer cell lines and potential for further development
PMC Study (2017)Explored PDE5 inhibitors for Alzheimer’s treatmentSuggested that similar naphthyridine compounds can enhance cognitive function through PDE inhibition

Mechanism of Action

The mechanism of action of 2-(Dimethoxymethyl)-5,6,7,8-tetrahydro-1,8-naphthyridine-3-carbaldehyde involves its interaction with specific molecular targets and pathways. The compound may exert its effects by binding to enzymes or receptors, thereby modulating their activity. The exact molecular targets and pathways involved can vary depending on the specific application and context of use .

Comparison with Similar Compounds

Comparison with Structurally Similar Compounds

Substituent-Driven Comparisons

Compound A : 2-Methoxy-1,8-naphthyridine-3-carbaldehyde
  • Core Structure: Non-hydrogenated 1,8-naphthyridine.
  • Substituents : Methoxy (-OCH₃) at position 2; carbaldehyde (-CHO) at position 3.
  • Synthesis : Derived from N,N-dimethoxy-N-methyl-1,8-naphthyridine-3-carboxamide via Grignard reagent reaction .
  • Key Differences: Lack of tetrahydro ring saturation reduces conformational flexibility compared to the target compound. Lower solubility in polar solvents due to the absence of dimethoxymethyl’s hydrophilic ether groups.
Compound B : 2,3,6,7-Tetraphenyl-1,8-naphthyridine
  • Core Structure : Fully aromatic 1,8-naphthyridine.
  • Substituents : Phenyl groups at positions 2, 3, 6, and 5.
  • Synthesis: Formed via condensation of 2-amino-5,6-diphenyl-3-pyridinecarbaldehyde with α-benzoyltoluene under basic conditions .
  • Key Differences: Bulky phenyl substituents increase steric hindrance, limiting reactivity at the carbaldehyde position. Extended conjugation from phenyl groups enhances UV absorption, making it suitable for optoelectronic applications.
Compound C : Rotigotine (5,6,7,8-Tetrahydro-6-[propyl(2-(2-thienyl)ethyl)amino]-1-naphthalenol)
  • Core Structure: 5,6,7,8-Tetrahydro-1-naphthalenol (non-naphthyridine).
  • Substituents: Propyl-thienyl amino group at position 6; hydroxyl group at position 1.
  • Synthesis : Pharmaceutical-grade synthesis for dopamine agonist activity .
  • Key Differences: The naphthalenol core lacks nitrogen atoms, altering electronic properties and coordination capacity. Functional groups (amino, thienyl) are tailored for biological activity, contrasting with the target compound’s carbaldehyde reactivity.

Structural and Functional Comparison Table

Property Target Compound Compound A Compound B Compound C (Rotigotine)
Core Structure 5,6,7,8-Tetrahydro-1,8-naphthyridine 1,8-Naphthyridine 1,8-Naphthyridine 5,6,7,8-Tetrahydro-1-naphthalenol
Key Substituents 2-(Dimethoxymethyl), 3-carbaldehyde 2-Methoxy, 3-carbaldehyde 2,3,6,7-Tetraphenyl 6-[Propyl(2-thienylethyl)amino], 1-hydroxyl
Synthetic Route Likely via carboxamide intermediates and alkylation Grignard reagent reaction Condensation with α-benzoyltoluene Multi-step pharmaceutical synthesis
Reactivity High (carbaldehyde for condensation) Moderate (methoxy less bulky) Low (steric hindrance from phenyl groups) Targeted for receptor binding
Applications Intermediate for bioactive molecules Synthetic precursor Optoelectronic materials Neurological therapeutics (dopamine agonist)

Research Findings and Implications

  • This contrasts with Compound A’s methoxy group, which offers weaker electron-donating effects .
  • Steric Considerations : Compared to Compound B’s tetraphenyl substitution, the target compound’s dimethoxymethyl group balances steric bulk and reactivity, enabling selective functionalization .
  • Biological Relevance : While Rotigotine (Compound C) is pharmacologically optimized, the target compound’s carbaldehyde group could be leveraged to develop Schiff base ligands for metal coordination or enzyme inhibitors .

Biological Activity

2-(Dimethoxymethyl)-5,6,7,8-tetrahydro-1,8-naphthyridine-3-carbaldehyde is a compound belonging to the naphthyridine family, which has garnered attention due to its diverse biological activities. This article aims to explore the compound's biological activity, synthesizing findings from various studies and providing a comprehensive overview of its pharmacological potential.

  • Molecular Formula : C17H26N4O3
  • Molecular Weight : 334.41 g/mol
  • CAS Number : 1708975-38-5

Anticancer Properties

Research indicates that naphthyridine derivatives exhibit significant anticancer activity. For instance, studies have shown that related compounds can induce apoptosis in various cancer cell lines through mechanisms such as DNA intercalation and modulation of apoptotic pathways.

CompoundCancer Cell LineIC50 (μg/mL)
AaptamineH1299 (NSCLC)10.47
AaptamineA549 (NSCLC)15.03
AaptamineHeLa (Cervical)12.00

These findings suggest that this compound may possess similar anticancer properties due to its structural similarity to other active naphthyridine derivatives .

Antimicrobial Activity

Naphthyridine compounds have also demonstrated antimicrobial effects against a range of pathogens. The mechanism often involves disrupting bacterial cell membranes or inhibiting critical metabolic pathways.

Neuroprotective Effects

Recent studies have highlighted the potential neuroprotective effects of naphthyridines. These compounds may mitigate oxidative stress and inflammation in neurodegenerative conditions. For example, they have been shown to reduce levels of pro-inflammatory cytokines such as TNF-α and IL-1β in experimental models .

Case Studies

  • Study on Cancer Cell Lines :
    A study evaluated the cytotoxic effects of various naphthyridine derivatives on human cancer cell lines. The results indicated that certain derivatives significantly inhibited cell proliferation and induced apoptosis through caspase activation .
  • Neuroprotective Study :
    In a rat model of induced neuroinflammation, treatment with naphthyridine derivatives led to a marked decrease in oxidative stress markers and improved behavioral outcomes compared to control groups .

The biological activity of this compound can be attributed to several mechanisms:

  • Apoptosis Induction : Similar to other naphthyridines, this compound may activate intrinsic apoptotic pathways.
  • Antioxidant Activity : The structure suggests potential for scavenging free radicals and reducing oxidative damage.
  • Anti-inflammatory Effects : Inhibition of pro-inflammatory cytokine production has been documented in related compounds.

Q & A

Q. Table 1: Key Synthetic Steps and Conditions

StepReagents/ConditionsYield (%)Reference
CyclizationPhenoxy ether, reflux70–90
N-alkylationNaH, anhydrous DMF, alkyl chlorides80–85
Hydrolysis10% NaOH, aqueous solution90–95

Basic: What analytical techniques are critical for characterizing this compound?

Methodological Answer:
Post-synthesis characterization employs:

  • FTIR spectroscopy : Confirms functional groups (e.g., C=O stretch at ~1700 cm⁻¹ for aldehyde/carboxylate) .
  • ¹H NMR spectroscopy : Aromatic protons in the naphthyridine core appear as distinct doublets (e.g., 8.25 ppm and 8.52 ppm in DMSO-d6) .
  • Mass spectrometry : Molecular ion peaks (e.g., m/z 390.2 [M⁺]) validate molecular weight .
  • Elemental analysis : Ensures purity (>95% C, H, N agreement) .

Advanced: How can reaction yields be optimized during synthesis?

Methodological Answer:
Yield optimization requires addressing:

  • Solvent selection : High-boiling solvents (e.g., phenoxy ether) improve cyclization efficiency .
  • Catalyst/base ratio : Trace KOH (0.1–0.5 eq.) in Friedländer condensation minimizes side reactions .
  • Temperature control : Reflux conditions (120–140°C) balance reaction rate and decomposition .
  • Purification : Column chromatography (methanol:chloroform, 10:40) removes byproducts .

Data Contradiction Analysis :
Discrepancies in reported yields (e.g., 70% vs. 90%) may arise from substrate purity or reaction scaling. Cross-validation via TLC monitoring is advised .

Advanced: How to resolve contradictions in spectroscopic data across studies?

Methodological Answer:
Contradictions (e.g., NMR shifts) are mitigated by:

  • Deuterated solvent standardization : DMSO-d6 vs. CDCl3 alters proton environments .
  • Dynamic exchange effects : Hydrogen bonding in polar solvents broadens aldehyde proton signals .
  • Crystallographic validation : Single-crystal X-ray diffraction resolves ambiguous assignments .

Advanced: What computational strategies predict biological activity and pharmacokinetics?

Methodological Answer:
In silico tools include:

  • ADMET prediction : Estimates absorption (e.g., Caco-2 permeability) and toxicity (e.g., hepatotoxicity risk) .
  • PASS analysis : Prioritizes compounds with Pa > Pi for antihistaminic or antimicrobial activity .
  • Molecular docking : Identifies binding affinities to targets (e.g., histamine H1 receptor) .

Q. Table 2: Key In Silico Parameters

ParameterTool/SoftwareReference
LogP (lipophilicity)SwissADME
Bioavailability scoreMolinspiration
Toxicity endpointsProTox-II

Advanced: What safety protocols are recommended for handling this compound?

Methodological Answer:

  • Personal protective equipment (PPE) : Gloves, lab coat, and safety goggles .
  • Ventilation : Use fume hoods to avoid inhalation of vapors .
  • Spill management : Absorb with inert material (e.g., sand) and dispose as hazardous waste .
  • First aid : Immediate rinsing with water for skin/eye contact; seek medical attention if irritation persists .

Advanced: How does the tetrahydro-naphthyridine core influence reactivity?

Methodological Answer:
The saturated 5,6,7,8-tetrahydro ring:

  • Reduces aromatic conjugation , altering electronic properties (e.g., increased basicity of nitrogen atoms) .
  • Enhances solubility : Partial saturation improves aqueous solubility vs. fully aromatic analogs .
  • Modulates steric effects : Influences regioselectivity in alkylation or coupling reactions .

Advanced: What strategies exist for functionalizing the dimethoxymethyl group?

Methodological Answer:

  • Acid-catalyzed hydrolysis : Converts dimethoxymethyl to aldehyde under mild HCl/THF conditions .
  • Nucleophilic substitution : React with Grignard reagents to form secondary alcohols .
  • Oxidation : MnO₂ or DDQ oxidizes the group to a ketone .

Advanced: How to address low yields in coupling reactions with amines?

Methodological Answer:

  • Activation of carboxylate : Use EDC/HOBt or DCC to form active esters .
  • Solvent optimization : Anhydrous DMF or DMSO enhances nucleophilicity of amines .
  • Temperature : Heating (80–100°C) in sealed tubes drives reaction completion .

Advanced: What are the implications of tautomerism in structural analysis?

Methodological Answer:
The aldehyde and tetrahydro-naphthyridine moieties may exhibit keto-enol tautomerism , complicating NMR interpretation. Strategies include:

  • Variable-temperature NMR : Identifies equilibrium shifts .
  • Derivatization : Stabilize tautomers via hydrazone formation .

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